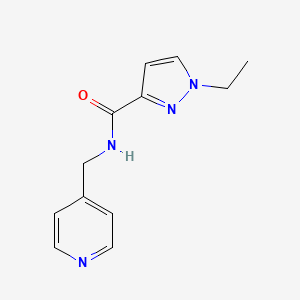
1-ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a pyridin-4-ylmethyl group, and a carboxamide group
Vorbereitungsmethoden
The synthesis of 1-ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine with a β-diketone.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl group and the pyridin-4-ylmethyl group. This can be done using alkyl halides in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing the function of specific proteins and enzymes in biological systems.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 1-ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: This compound has a phenyl group instead of a pyridin-4-ylmethyl group, leading to different biological activities and chemical properties.
3,5-Dimethyl-1H-pyrazole-4-carboxamide:
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: The fluorine substitution introduces unique electronic effects that can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
IUPAC Name |
1-ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-8-5-11(15-16)12(17)14-9-10-3-6-13-7-4-10/h3-8H,2,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMRHBKTOTVHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
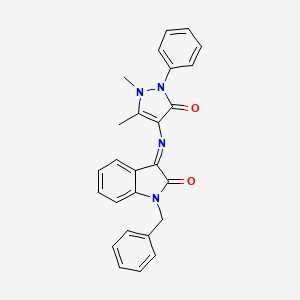
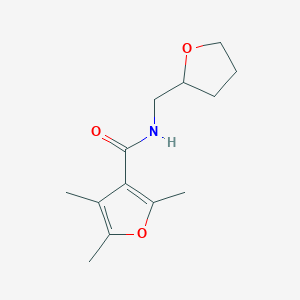
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7522868.png)
![3-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7522875.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7522876.png)
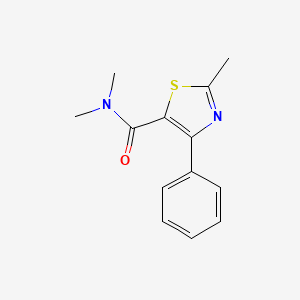
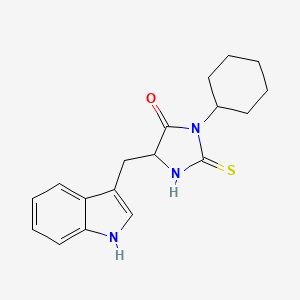
![N-[[4-(phenylsulfamoyl)phenyl]methyl]acetamide](/img/structure/B7522909.png)
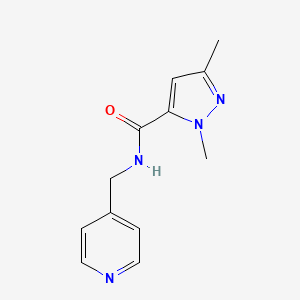
![N-[1-(4-fluorophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B7522921.png)
![methyl 2-(methylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7522933.png)

![1-(2,4-Difluorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B7522942.png)
![N-[2-oxo-2-[[(1S)-1-pyridin-2-ylethyl]amino]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7522945.png)
